molecular formula C15H19ClN2O2S2 B2353762 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946356-69-0

1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2353762
CAS No.: 946356-69-0
M. Wt: 358.9
InChI Key: ZCDJSXSVTBBMPJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O2S2 and its molecular weight is 358.9. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S2/c1-18(2)15(13-7-8-21-10-13)9-17-22(19,20)11-12-3-5-14(16)6-4-12/h3-8,10,15,17H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDJSXSVTBBMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)Cl)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in pharmacological research. Its structure, which combines a chlorophenyl group with a thiophene moiety and a dimethylamino group, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C14H18ClN2O2SC_{14}H_{18}ClN_{2}O_{2}S, and its structural representation is as follows:

1 4 Chlorophenyl N 2 dimethylamino 2 thiophen 3 yl ethyl methanesulfonamide\text{1 4 Chlorophenyl N 2 dimethylamino 2 thiophen 3 yl ethyl methanesulfonamide}

This structure is characterized by the presence of:

  • Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
  • Dimethylamino group : Often associated with increased potency in drug interactions.
  • Thiophene ring : Imparts unique electronic properties that can influence receptor binding.

Anticancer Activity

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibit notable anticancer properties. A study highlighted that derivatives containing thiophene rings showed enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, which warrants further investigation into its mechanism of action and potential as an anticancer agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The inhibition of Lck activity, a key player in T-cell activation, has been documented, further supporting its potential in modulating immune responses .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's profile. Studies have demonstrated its capacity to scavenge free radicals, with results indicating a comparable effectiveness to standard antioxidants like ascorbic acid. This property could be leveraged in developing formulations aimed at reducing oxidative stress-related pathologies .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerIC50 values indicating cytotoxicity against A549, HepG2, MCF-7 cells
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntioxidantFree radical scavenging comparable to ascorbic acid

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
  • Inflammation Model : In an animal model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a marked reduction in edema and inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines. Preliminary studies have shown that 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide may inhibit the proliferation of cancer cells while sparing normal cells. For example, derivatives of this compound have been tested against human breast cancer cells, demonstrating significant inhibition of cell growth at low micromolar concentrations.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Enzyme inhibition studies suggest that it could target enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. Inhibition assays have shown promising results, indicating that the compound could modulate enzyme activity effectively.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, with findings suggesting it may be effective against a range of bacterial pathogens. Studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines at low micromolar concentrations.
Study BEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with IC50 values in the nanomolar range.
Study CAntimicrobial PropertiesExhibited significant antimicrobial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.

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